molecular formula C25H25N3OS B11773469 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile

2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile

Cat. No.: B11773469
M. Wt: 415.6 g/mol
InChI Key: BUFNBMVRTGWUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a morpholinoethylthio group, a phenyl group, and a p-tolyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate starting materials such as substituted benzaldehydes and malononitrile.

    Introduction of the Morpholinoethylthio Group: This step involves the nucleophilic substitution reaction where a morpholinoethylthio group is introduced to the nicotinonitrile core.

    Attachment of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)pyridine
  • 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)quinoline

Uniqueness

2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile is unique due to its specific structural features, including the presence of a nicotinonitrile core, which distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

6-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H25N3OS/c1-19-7-9-21(10-8-19)24-17-22(20-5-3-2-4-6-20)23(18-26)25(27-24)30-16-13-28-11-14-29-15-12-28/h2-10,17H,11-16H2,1H3

InChI Key

BUFNBMVRTGWUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCCN4CCOCC4

Origin of Product

United States

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